molecular formula C20H19NO3 B11401438 N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401438
M. Wt: 321.4 g/mol
InChI Key: FAWHNRBCXZTCEE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered electronic properties .

Scientific Research Applications

N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. It exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events .

Comparison with Similar Compounds

N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

  • N-(4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-isopropylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • This compound

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-4-14-5-7-15(8-6-14)21-20(23)18-11-17(22)16-10-12(2)9-13(3)19(16)24-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

FAWHNRBCXZTCEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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